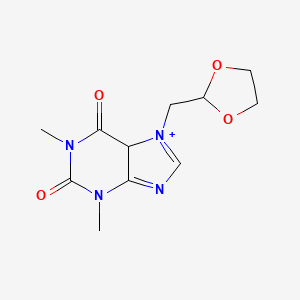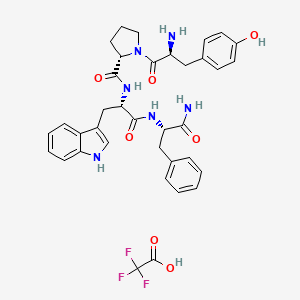
Endomorphin-1 Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endomorphin-1 Trifluoroacetate is a synthetic derivative of the endogenous opioid peptide, Endomorphin-1. Endomorphin-1 is known for its high affinity and selectivity for the μ-opioid receptor, making it a potent analgesic agent. The trifluoroacetate salt form enhances its stability and solubility for research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Endomorphin-1 Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
Análisis De Reacciones Químicas
Types of Reactions: Endomorphin-1 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its aromatic amino acids .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize the tryptophan residue.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents during peptide synthesis
Major Products Formed: The major products formed from these reactions are modified peptides with altered biological activity. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Aplicaciones Científicas De Investigación
Endomorphin-1 Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses in animal models.
Medicine: Explored as a potential therapeutic agent for pain management with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new analgesic drugs and in the study of opioid receptor interactions .
Mecanismo De Acción
Endomorphin-1 Trifluoroacetate exerts its effects by binding to the μ-opioid receptor. This binding activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in reduced neuronal excitability and analgesia. The compound also modulates ion channels and neurotransmitter release, contributing to its analgesic effects .
Comparación Con Compuestos Similares
Endomorphin-2: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Morphine: A well-known opioid analgesic with a different chemical structure but similar μ-opioid receptor affinity.
Naloxone: An opioid antagonist used to reverse opioid overdose, structurally different but interacts with the same receptor .
Uniqueness: Endomorphin-1 Trifluoroacetate is unique due to its high selectivity and affinity for the μ-opioid receptor, combined with its synthetic stability and solubility provided by the trifluoroacetate salt form. This makes it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C36H39F3N6O7 |
|---|---|
Peso molecular |
724.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H38N6O5.C2HF3O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;3-2(4,5)1(6)7/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);(H,6,7)/t26-,28-,29-,30-;/m0./s1 |
Clave InChI |
HHLSEYUJSLAGOQ-YAOJAVRNSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


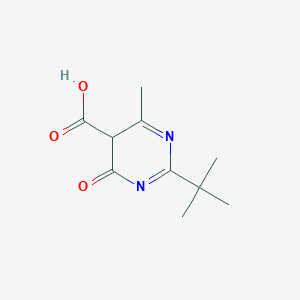
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12357463.png)
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12357470.png)
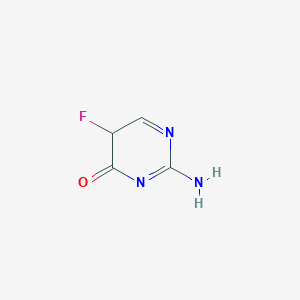
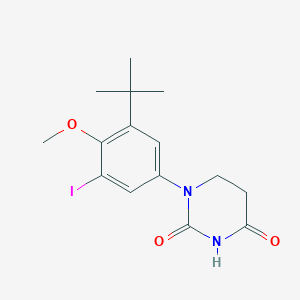
![4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one](/img/structure/B12357486.png)
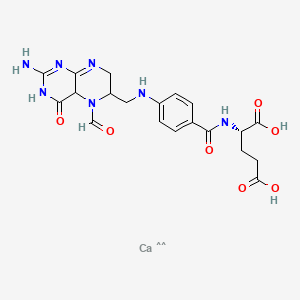
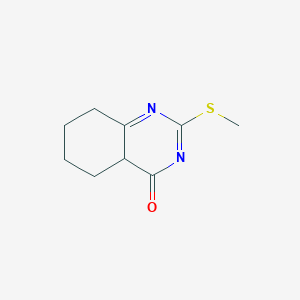
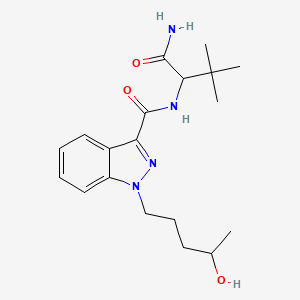
![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)
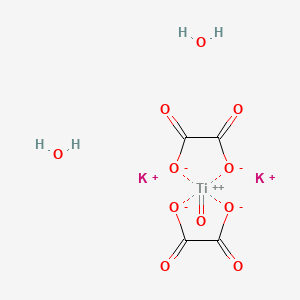
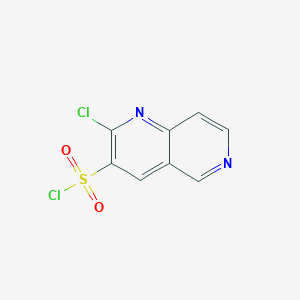
![(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid](/img/structure/B12357519.png)
